n-Allyl-2-(dimethylamino)isonicotinamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(dimethylamino)-N-prop-2-enylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O/c1-4-6-13-11(15)9-5-7-12-10(8-9)14(2)3/h4-5,7-8H,1,6H2,2-3H3,(H,13,15) |
InChI Key |
XUICUWCKCKZSQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)NCC=C |
Origin of Product |
United States |
Contextualizing Isonicotinamide Derivatives Within Contemporary Chemical Research
Isonicotinamide (B137802), also known as pyridine-4-carboxamide, is the amide derivative of isonicotinic acid. wikipedia.orgnih.gov It serves as a fundamental building block in the synthesis of more complex molecules. wikipedia.org The chemical versatility of the isonicotinamide structure allows for a wide range of derivatives to be synthesized, which has led to their investigation in various fields of chemical research. mdpi.commdpi.comnih.gov
The interest in isonicotinamide derivatives stems from their diverse applications, including their use in the development of new agrochemicals, such as fungicides and insecticides. mdpi.com In the realm of materials science, isonicotinamide's ability to form co-crystals with active pharmaceutical ingredients (APIs) is being explored to modify the physical properties of these substances. nih.govchemicalbook.com This can lead to the development of new polymorphs of existing drugs with potentially improved characteristics. rsc.orgresearchgate.net
The synthesis of novel isonicotinamide derivatives is an active area of research. For instance, new derivatives have been synthesized and studied for their potential as immunomodulatory anticancer agents. mdpi.com The adaptability of the isonicotinamide scaffold allows for the introduction of various functional groups, leading to a wide array of chemical properties and potential applications. google.comgoogle.com
Significance of Pyridine Based Heterocycles in Advanced Chemical Systems
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the analysis reveals three primary disconnection points corresponding to key bond formations:
C(O)-N Amide Bond: The most evident disconnection is at the amide linkage, breaking the molecule into 2-(dimethylamino)isonicotinic acid and allylamine (B125299). This is a standard transformation, suggesting that the final step could be an amide coupling reaction.
C2-N(Me)₂ Bond: The bond between the pyridine ring's C2 position and the dimethylamino group can be disconnected. This points to a precursor like 2-halo-isonicotinic acid (e.g., 2-chloro-isonicotinic acid), which can react with dimethylamine (B145610).
Pyridine Ring Synthesis: A more fundamental disconnection involves the synthesis of the substituted pyridine ring itself, which could be assembled from acyclic precursors.
Based on this analysis, a plausible forward synthetic pathway would start with a pre-functionalized pyridine ring, such as 2-chloroisonicotinic acid. This starting material would first undergo substitution with dimethylamine, followed by an amide coupling reaction with allylamine to yield the final product.
Classical and Modern Approaches to Isonicotinamide (B137802) Core Functionalization
The functionalization of the isonicotinamide core is central to the synthesis, involving the formation of the amide bond and the introduction of substituents onto the pyridine ring.
Amide Bond Formation Strategies for Isonicotinamide Derivatives
The formation of an amide bond between a carboxylic acid and an amine is one of the most common reactions in organic synthesis. unimi.it For the synthesis of isonicotinamide derivatives, several strategies can be employed, primarily involving the activation of the carboxylic acid group of an isonicotinic acid precursor.
One common method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine (in this case, allylamine) to form the desired amide. mdpi.com
Alternatively, a wide array of coupling reagents can facilitate the direct condensation of the carboxylic acid and amine. ucl.ac.uk These reagents activate the carboxyl group in situ to promote the reaction under milder conditions, which is advantageous when sensitive functional groups are present.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Full Name | Activating Agent | Byproducts | Key Features |
|---|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Dicyclohexylurea (DCU) | Effective but byproduct removal can be difficult. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | Carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Urionium salt | Tetramethylurea | Highly efficient, rapid reactions, low racemization. |
| T3P | n-Propylphosphonic acid anhydride (B1165640) | Phosphonic Anhydride | Phosphate salts | High-yielding, environmentally benign byproducts. ucl.ac.uk |
Regioselective Introduction of Allyl and Dimethylamino Moieties
The synthesis requires the precise placement (regioselectivity) of both the allyl and dimethylamino groups.
Allyl Moiety: The allyl group is introduced via the selection of allylamine as the nucleophile in the amide bond formation step. This reaction is inherently regioselective, as the nitrogen of the allylamine is the sole reactive site for acylation.
Dimethylamino Moiety: The introduction of the dimethylamino group at the C2 position of the pyridine ring is a critical step. The pyridine ring is electron-deficient, particularly at the C2 and C6 positions, making it susceptible to nucleophilic aromatic substitution (SNAr). Starting with a 2-halopyridine derivative, such as 2-chloroisonicotinic acid, provides an excellent substrate for this reaction. The chlorine atom acts as a good leaving group, and reaction with dimethylamine, often under heated conditions, cleanly installs the dimethylamino group at the C2 position. The regioselectivity is dictated by the initial position of the halogen.
Advanced Synthetic Techniques for this compound Analogues
Modern synthetic chemistry offers powerful tools for constructing complex molecules like this compound and its analogues with greater efficiency and scope.
Catalytic C–N Cross-Coupling Reactions in Pyridine and Isonicotinamide Synthesis
Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for forming aryl-amine bonds. acs.org This methodology is highly effective for the synthesis of 2-aminopyridine (B139424) derivatives and can be applied to the synthesis of the 2-(dimethylamino)isonicotinamide core. rsc.org
This approach involves the reaction of a 2-halopyridine precursor with dimethylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, as it influences the catalyst's activity and stability. This method offers a milder and often more versatile alternative to traditional SNAr reactions. acs.orgrsc.org
Table 2: Typical Conditions for Buchwald-Hartwig Amination on Pyridine Scaffolds
| Component | Examples | Purpose |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor |
| Ligand | BINAP, XantPhos, JohnPhos | Stabilizes and activates the catalyst. rsc.org |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine and facilitates the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |
Multicomponent Reaction Strategies for Complex this compound Derivatization
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. While a specific MCR for this compound is not established, MCRs are widely used to generate highly substituted pyridine cores.
For instance, the Bohlmann-Rahtz pyridine synthesis can construct polysubstituted pyridines from an enamine and an ethynyl (B1212043) ketone. By carefully selecting the starting materials, one could potentially build a pyridine ring that already contains the necessary functional group handles for subsequent conversion into the target isonicotinamide structure. Such a strategy could significantly shorten the synthetic sequence and allow for the rapid generation of a library of diverse analogues for further research.
Stereoselective Synthesis Approaches for Chiral Analogs
The introduction of chirality into molecules can have a profound impact on their biological activity. For analogs of this compound, stereocenters can be introduced at various positions, most notably on the allyl group. Several strategies can be employed for the stereoselective synthesis of such chiral analogs.
One common approach is the use of chiral auxiliaries . An achiral precursor, such as 2-(dimethylamino)isonicotinic acid, can be coupled with a chiral amine or alcohol to form a chiral amide or ester. This auxiliary can then direct the subsequent allylation of the amide nitrogen, controlling the stereochemical outcome of the reaction. After the stereocenter is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched N-allyl product. The Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the asymmetric alkylation of amides.
Another powerful strategy is enantioselective catalysis . This involves the use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction. For the synthesis of chiral this compound analogs, an iridium-catalyzed asymmetric allylic amination could be envisioned. In this type of reaction, a chiral ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the 2-(dimethylamino)isonicotinamide on an allylic precursor, such as an allyl carbonate, to produce the desired chiral product with high enantioselectivity.
Furthermore, substrate-controlled diastereoselective reactions can be employed when a chiral center is already present in the starting material. For instance, if a chiral amine is used in the initial amide formation, its stereocenter can influence the stereochemical outcome of a subsequent allylation reaction.
A chemo-enzymatic approach could also be considered, where enzymes are used to perform stereoselective transformations. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic intermediate, or a reductase could be used for the asymmetric reduction of a prochiral precursor to establish a key stereocenter.
| Stereoselective Approach | Description | Potential Application for Chiral Analogs | Key Intermediates/Reagents |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective transformation. | Asymmetric allylation of a chiral amide derived from 2-(dimethylamino)isonicotinic acid. | Evans oxazolidinones, chiral amines/alcohols. |
| Enantioselective Catalysis | A chiral catalyst creates a chiral environment to favor the formation of one enantiomer. | Iridium-catalyzed asymmetric allylic amination of 2-(dimethylamino)isonicotinamide. | Chiral phosphine ligands, iridium catalysts, allyl carbonates. |
| Substrate-Controlled Synthesis | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Diastereoselective allylation of an amide derived from a chiral amine. | Chiral amines, allylic halides. |
| Chemo-enzymatic Methods | Use of enzymes for stereoselective reactions. | Kinetic resolution of a racemic precursor or asymmetric reduction. | Lipases, reductases. |
Reaction Mechanisms in the Synthesis of this compound and Related Compounds
The synthesis of this compound involves several key chemical reactions, each with a distinct mechanism that dictates the reaction's outcome and efficiency.
Sigmatropic Rearrangements in Allyl Group Incorporation
While direct N-allylation via nucleophilic substitution is a common method for introducing the allyl group, a libretexts.orglibretexts.org-sigmatropic rearrangement, specifically an aza-Claisen rearrangement, represents an alternative mechanistic pathway. nih.gov This type of rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state. nih.gov
In the context of synthesizing N-allyl amides, an aza-Claisen rearrangement would typically involve a precursor where the allyl group is initially attached to an oxygen or another nitrogen atom. For instance, an O-allyl imidate, formed from the corresponding amide, could undergo a thermal or Lewis acid-catalyzed rearrangement to yield the N-allyl amide.
The mechanism is characterized by the simultaneous breaking of a σ-bond and the formation of a new σ-bond, with a cyclic shift of π-electrons. The transition state for this rearrangement typically adopts a chair-like conformation to minimize steric interactions, which can allow for a high degree of stereocontrol. researchgate.net The rearrangement is often thermally induced, but the use of catalysts, such as palladium(II) or other Lewis acids, can significantly lower the required reaction temperature. nih.gov
It is important to note that while the aza-Claisen rearrangement is a powerful tool in organic synthesis for forming carbon-nitrogen bonds with allylic transposition, the direct N-allylation of the pre-formed 2-(dimethylamino)isonicotinamide with an allyl halide is a more direct and commonly employed synthetic route. The sigmatropic rearrangement would be a more specialized approach, potentially useful for achieving specific stereochemical outcomes or for synthesizing more complex analogs.
| Feature | Description |
| Reaction Type | libretexts.orglibretexts.org-Sigmatropic Rearrangement (Aza-Claisen) |
| Mechanism | Concerted, pericyclic reaction |
| Transition State | Highly ordered, cyclic (often chair-like) |
| Key Transformation | Conversion of an O-allyl imidate or similar precursor to an N-allyl amide |
| Driving Force | Formation of a more stable thermodynamic product |
| Stereocontrol | Can be high due to the ordered transition state |
| Conditions | Thermal or catalytic (e.g., Lewis acids, transition metals) |
Mechanistic Pathways of Functional Group Interconversion
The synthesis of this compound relies on fundamental organic reactions for the assembly of the final molecule. Two key transformations are the formation of the amide bond and the introduction of the dimethylamino group onto the pyridine ring.
Amide Bond Formation: The isonicotinamide core is typically formed through the reaction of a carboxylic acid derivative with an amine. A common method involves the activation of the carboxylic acid, 2-(dimethylamino)isonicotinic acid, to a more reactive species. This can be achieved by converting the carboxylic acid to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The mechanism proceeds through a nucleophilic acyl substitution. The lone pair of the oxygen in the carboxylic acid attacks the sulfur or carbonyl carbon of the activating agent, followed by the elimination of a leaving group to form a highly electrophilic acylium ion or a related intermediate. The amine (allylamine in this case) then acts as a nucleophile, attacking the carbonyl carbon of the activated acid. Subsequent deprotonation of the nitrogen and loss of the leaving group (e.g., chloride) yields the stable amide bond. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct condensation of the carboxylic acid and amine, avoiding the need to isolate the acid chloride.
Introduction of the Dimethylamino Group: The 2-(dimethylamino) group is typically introduced onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. This reaction generally requires a good leaving group at the 2-position of the pyridine ring, such as a halogen (e.g., chlorine or bromine). The pyridine nitrogen atom is electron-withdrawing, which activates the 2- and 4-positions of the ring towards nucleophilic attack.
Structural Elucidation and Spectroscopic Characterization of N Allyl 2 Dimethylamino Isonicotinamide
Advanced Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to determining the precise structure of a molecule. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy would provide a comprehensive understanding of the connectivity, functional groups, and electronic properties of N-Allyl-2-(dimethylamino)isonicotinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the allyl group, the dimethylamino group, and the pyridine (B92270) ring. The allyl group would exhibit characteristic signals for the vinyl protons and the methylene (B1212753) protons adjacent to the nitrogen. The dimethylamino group would likely appear as a singlet, and the protons on the isonicotinamide (B137802) ring would show specific splitting patterns based on their positions.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the number and chemical environment of all carbon atoms. Key signals would include those for the carbonyl carbon of the amide, the sp² carbons of the pyridine ring and the allyl group, the sp³ carbon of the allyl group, and the carbons of the dimethylamino group.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, could provide valuable information about the electronic environment of the three distinct nitrogen atoms in the molecule: the pyridine ring nitrogen, the amide nitrogen, and the dimethylamino nitrogen.
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine Ring | 7.0 - 8.5 | Multiplets |
| Allyl -CH= | 5.8 - 6.0 | Multiplet |
| Allyl =CH₂ | 5.1 - 5.3 | Multiplet |
| Allyl -CH₂- | 4.0 - 4.2 | Multiplet |
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the amide group, C-N stretching vibrations, C=C stretching of the allyl group and the aromatic ring, and C-H stretching vibrations.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Amide C=O Stretch | 1650 - 1680 |
| Aromatic C=C Stretch | 1550 - 1600 |
| Allyl C=C Stretch | 1620 - 1640 |
| C-N Stretch | 1200 - 1350 |
| C-H Stretch (sp²) | 3000 - 3100 |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The pyridine ring and the amide group in this compound constitute a chromophore that would absorb UV radiation. The spectrum would likely show π → π* and n → π* transitions, and the position of the absorption maxima (λmax) would be influenced by the dimethylamino substituent.
Crystallographic Investigations for Solid-State Structure
Should a crystalline sample of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state.
Single-Crystal X-ray Diffraction (SCXRD) for Three-Dimensional Atomic Arrangement
SCXRD analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule. This technique would confirm the connectivity established by NMR and provide an unambiguous depiction of the molecular geometry, including the conformation of the allyl group relative to the isonicotinamide ring.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, potential intermolecular interactions would include:
Hydrogen Bonding: Although the tertiary amide lacks a proton for classical hydrogen bonding, the carbonyl oxygen and the pyridine nitrogen could act as hydrogen bond acceptors if co-crystallized with a suitable donor solvent.
Van der Waals Forces: These forces would also play a significant role in the crystal packing.
The detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Isonicotinamide |
Computational Chemistry Approaches to this compound Structure and Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov DFT calculations are widely used to predict various molecular properties, including optimized geometries, electronic energies, and spectroscopic parameters. nih.govimperial.ac.uk The core principle of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wavefunction-based methods for larger systems. wikipedia.orgyoutube.com
A thorough search of the available scientific literature indicates that no specific Density Functional Theory (DFT) studies have been published for this compound. Therefore, detailed data on its optimized geometry, electronic structure, and other DFT-derived properties are not available.
In a typical DFT study for a molecule like this compound, the first step would be geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable conformation of the molecule. imperial.ac.uk Following geometry optimization, various electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential. These calculations provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. acs.org
While the specific application of DFT to this compound has not been reported, the methodology remains a valuable tool for future theoretical investigations of this compound.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational chemistry technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs, providing a chemical intuition-based interpretation of the wavefunction. nih.govuni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation of a molecule. uni-muenchen.deq-chem.comwisc.edu This method is particularly useful for analyzing charge transfer, hyperconjugative interactions, and electron delocalization, which are key factors in determining molecular stability. nih.govq-chem.com
Currently, there are no published studies that have performed a Natural Bond Orbital (NBO) analysis on this compound. Consequently, specific data regarding the delocalization and stability of this particular compound from an NBO perspective are not available.
Future computational studies employing NBO analysis on this compound could provide valuable information about its electronic structure and the factors governing its stability and reactivity.
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. wustl.eduwikipedia.org By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of the system at the atomic level. wustl.eduwustl.edu This method is widely applied to investigate the conformational changes, flexibility, and thermodynamic properties of molecules in various environments. valencelabs.comacs.org
A review of the scientific literature indicates that no Molecular Dynamics (MD) simulation studies have been reported for this compound. As a result, there is no specific information available on the conformational and dynamic behavior of this compound from MD simulations.
For a molecule such as this compound, an MD simulation would typically begin with a defined starting structure, often obtained from geometry optimization calculations or experimental data. The molecule would then be placed in a simulated environment, such as a solvent box, and the system would be allowed to evolve over a set period. The trajectory of the atoms over time is recorded, providing a wealth of information about the molecule's dynamic behavior.
Analysis of the MD trajectory can reveal the preferred conformations of the molecule, the flexibility of different parts of the structure, and the timescales of conformational transitions. It can also be used to calculate various thermodynamic properties, such as free energies of different conformational states. Such simulations could provide valuable insights into how this compound behaves in a biological or chemical system, including its interactions with other molecules. The application of MD simulations in future research would be instrumental in elucidating the dynamic properties of this compound.
Chemical Reactivity and Mechanistic Studies of N Allyl 2 Dimethylamino Isonicotinamide
Electrophilic and Nucleophilic Reactivity of the Isonicotinamide (B137802) Moiety
The isonicotinamide moiety of N-Allyl-2-(dimethylamino)isonicotinamide presents multiple sites for both electrophilic and nucleophilic attack. Its reactivity is significantly modulated by the electronic properties of the pyridine (B92270) ring, the amide group, and the activating dimethylamino substituent.
Nucleophilic Character: The primary sites of nucleophilicity are the pyridine ring nitrogen and the amide oxygen. The lone pair of electrons on the pyridine nitrogen makes it a basic and nucleophilic center, readily participating in reactions with electrophiles such as alkyl halides to form quaternary pyridinium (B92312) salts. researchgate.net The reactivity of this nitrogen is enhanced by the electron-donating effect of the 2-dimethylamino group. The amide oxygen also possesses lone pairs and can act as a nucleophile, particularly in coordination with Lewis acids.
Electrophilic Character: The pyridine ring, while electron-rich due to the dimethylamino group, contains carbon atoms that can be susceptible to nucleophilic attack, especially if the ring is activated by quaternization. The carbonyl carbon of the amide group is a classic electrophilic center. It can be attacked by strong nucleophiles, leading to addition or substitution reactions, although the amide is a relatively stable functional group.
Reactivity of the Pyridine Ring: The pyridine ring itself can undergo both electrophilic and nucleophilic aromatic substitution, with the outcome heavily influenced by the directing effects of its substituents. The powerful electron-donating dimethylamino group strongly activates the ring towards electrophilic attack. Conversely, nucleophilic aromatic substitution typically requires a leaving group at an activated position (ortho or para to the ring nitrogen) and is generally disfavored on such an electron-rich system unless the ring is quaternized. The addition of nucleophiles to the ring can also occur, analogous to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which involves the formal addition of a hydride ion. wikipedia.org
Table 1: Predicted Reactivity at Key Sites of the Isonicotinamide Moiety
| Site | Type of Reactivity | Potential Reactions | Activating/Deactivating Factors |
| Pyridine Nitrogen | Nucleophilic / Basic | Alkylation (Quaternization), Protonation, Coordination to Metals | Activated by the 2-dimethylamino group. |
| Amide Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Addition/Substitution (e.g., hydrolysis, reduction) | Resonance stabilization of the amide bond reduces reactivity compared to ketones. |
| Amide Oxygen | Nucleophilic / Basic | Protonation, Coordination to Lewis Acids | Possesses lone pair electrons. |
| Pyridine Ring Carbons | Electrophilic / Nucleophilic | Electrophilic Aromatic Substitution (e.g., nitration, halogenation); Nucleophilic Addition | Activated for electrophilic attack by the 2-dimethylamino group; susceptible to nucleophilic addition upon activation. |
Reactivity of the Allyl Group: Addition and Rearrangement Reactions
The N-allyl group is a versatile functional handle that can participate in a wide range of chemical transformations, primarily involving the reactivity of its carbon-carbon double bond.
Electrophilic Addition: The π-bond of the allyl group is nucleophilic and can react with various electrophiles. Common electrophilic addition reactions include halogenation (with Br₂, Cl₂), hydrohalogenation (with HBr, HCl), and hydration (acid-catalyzed addition of water). The regioselectivity of these additions typically follows Markovnikov's rule, although radical mechanisms can lead to anti-Markovnikov products.
Rearrangement Reactions: N-allyl amides can undergo isomerization to form the thermodynamically more stable enamides. nih.gov This transformation can be catalyzed by transition metals, such as ruthenium, and often proceeds with high stereoselectivity. nih.gov These rearrangement reactions are valuable as they convert the allyl group into a highly functionalized enamide moiety, which is a key structural motif in various bioactive molecules. nih.gov
Transition Metal-Catalyzed Reactions: The allyl group is an excellent substrate for numerous transition metal-catalyzed reactions. These include:
Allylic Substitution: The allyl group can act as an electrophile in the presence of a palladium catalyst, allowing for substitution reactions with a wide range of nucleophiles. nih.gov
Ring-Closing Metathesis (RCM): If a second alkene is present in the molecule, RCM can be employed to construct heterocyclic rings. nih.gov
Heck Coupling and Related Reactions: The double bond can participate in various cross-coupling reactions to form new carbon-carbon bonds.
Radical Reactions: The allyl group can also undergo radical addition reactions. For instance, photoinduced, phosphine-catalyzed processes can achieve 1,3-difunctionalization of allyl derivatives through a mechanism involving radical migration. nih.gov
Table 2: Summary of Potential Reactions of the Allyl Group
| Reaction Type | Reagents/Catalysts | Product Type | Mechanistic Notes |
| Electrophilic Addition | H-X, X₂, H₂O/H⁺ | Halogenated or hydroxylated alkyl chain | Proceeds via a carbocation intermediate (Markovnikov addition). |
| Isomerization | Ru, Rh, or Fe catalysts | Enamide | Involves metal-hydride addition-elimination or π-allyl intermediates. nih.gov |
| Allylic Substitution | Pd(0) catalysts, Nucleophiles | Substituted amide | Proceeds through a π-allyl palladium intermediate. nih.gov |
| Radical Addition | Radical initiators (AIBN), H-SnBu₃ | Functionalized alkyl chain | Involves a radical chain mechanism. |
| Conjunctive Cross-Coupling | Ni catalysts, Organozincs | 1,2-Dicarbofunctionalized product | Involves oxidative addition of the allyl electrophile to a low-valent nickel center. nih.gov |
Influence of the Dimethylamino Group on Reaction Pathways and Electronic Properties
The 2-(dimethylamino) group is a powerful modulator of the electronic landscape of the this compound molecule. Its presence has profound effects on the reactivity of both the isonicotinamide ring and the appended side chains.
Electronic Effects: The dimethylamino group is a strong electron-donating group (EDG) due to the +R (resonance) and +I (inductive) effects of the nitrogen atom's lone pair. The resonance effect, which involves delocalization of the lone pair into the pyridine ring, is dominant. This significantly increases the electron density of the aromatic system, particularly at the positions ortho and para to the substituent. This heightened electron density enhances the nucleophilicity of the pyridine ring nitrogen and makes the ring more susceptible to electrophilic attack.
Influence on Basicity: The electron-donating nature of the dimethylamino group increases the basicity of the pyridine nitrogen. For example, 4-(dimethylamino)pyridine (DMAP) is a much stronger base (pKa of conjugate acid ≈ 9.6) than pyridine itself (pKa ≈ 5.2) due to the resonance stabilization of the protonated form. wikipedia.org A similar, albeit positionally different, effect is expected in this compound, making the pyridine nitrogen a more effective nucleophile and base.
Directing Group Effects: In electrophilic aromatic substitution, the 2-dimethylamino group is a strong ortho-, para-director. In the context of the pyridine ring, it will direct incoming electrophiles primarily to positions 3 and 5. It can also influence reaction pathways through steric hindrance, potentially blocking access to the adjacent pyridine nitrogen or the C-3 position for bulky reagents.
Impact on Redox Properties: By donating electron density to the ring, the dimethylamino group makes the isonicotinamide moiety easier to oxidize and harder to reduce compared to its unsubstituted counterpart. This alters the molecule's redox potential and can influence the mechanism of any electron transfer processes it undergoes.
Table 3: Electronic and Steric Influence of the 2-(Dimethylamino) Group
| Property | Effect of -N(CH₃)₂ Group | Consequence on Reactivity |
| Electron Density | Increases electron density on the pyridine ring via resonance. | Enhances ring nucleophilicity; activates the ring for electrophilic substitution. |
| Basicity | Increases the basicity of the pyridine nitrogen. | Promotes reactions where the molecule acts as a base or nucleophilic catalyst. wikipedia.org |
| Steric Hindrance | Introduces bulk around the C-2 position and the ring nitrogen. | May hinder reactions at adjacent sites (N-1, C-3) with sterically demanding reagents. |
| Redox Potential | Lowers the reduction potential (makes it harder to reduce). | Affects the thermodynamics and kinetics of electron transfer reactions. |
Redox Chemistry and Electron Transfer Processes involving this compound
The isonicotinamide core of this compound is structurally related to nicotinamide, a key component of the redox cofactor NAD+ (Nicotinamide Adenine Dinucleotide). This structural similarity suggests that the molecule can participate in analogous electron transfer reactions. wikipedia.org
One-Electron and Two-Electron Transfer: In biological systems, the nicotinamide ring of NAD+ acts as an acceptor of a hydride ion (H⁻, equivalent to two electrons and a proton), becoming reduced to NADH. wikipedia.org this compound can potentially undergo similar two-electron reductions, where a nucleophile adds to the pyridine ring, typically at the 4-position, to form a dihydropyridine (B1217469) derivative. The oxidized form can act as an oxidizing agent, while the reduced dihydropyridine form can act as a reducing agent. wikipedia.org
Electrochemical Behavior: The redox potential of the molecule is a key parameter governing its electron transfer chemistry. The presence of the electron-donating dimethylamino group would be expected to make the reduction of the isonicotinamide ring more difficult (i.e., occur at a more negative potential) compared to unsubstituted isonicotinamide. Conversely, it would make oxidation easier. The specific redox potentials could be determined using techniques like cyclic voltammetry.
Mechanism of Electron Transfer: Electron transfer can be mediated by external agents. For example, bipyridines have been shown to effectively mediate electron transfer between an electrode and NADP+, a related nicotinamide-containing molecule. nih.govsemanticscholar.org In such a process, the mediator is first reduced and then transfers an electron to the nicotinamide ring. The complex structure of nicotinamide derivatives often makes direct electron exchange with an electrode difficult, necessitating such mediators. nih.govsemanticscholar.org
Table 4: Potential Redox States and Processes
| Redox State | Description | Key Features |
| Oxidized Form | Pyridinium-like state (as in the parent molecule) | Can act as an electron acceptor (oxidizing agent). |
| Radical Intermediate | One-electron reduced species | Highly reactive; can participate in radical coupling or further reduction. |
| Reduced Form | Dihydropyridine-like state (two-electron reduced) | Can act as an electron/hydride donor (reducing agent). |
Mechanistic Investigations of Intramolecular Cyclization and Ring-Opening Reactions
The presence of both an N-allyl group and a reactive isonicotinamide system within the same molecule creates opportunities for intramolecular cyclization reactions, providing pathways to complex heterocyclic structures. The mechanisms for such reactions can be diverse, involving radical, transition-metal-catalyzed, or ionic pathways.
Radical Cyclization: Radical-mediated cyclization is a powerful method for ring formation. A radical could be generated on the allyl group, for example, by the addition of a radical initiator. This radical could then attack the electron system of the pyridine ring or the amide carbonyl group. The regiochemical outcome of the cyclization (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the stability of the resulting radical intermediates. Studies on N-allyl propiolamides have demonstrated the feasibility of radical cyclizations to form γ-lactams. scispace.comresearchgate.net
Transition Metal-Catalyzed Cyclization: Palladium and rhodium catalysts are well-known to promote intramolecular cyclization of N-allyl amides and related systems. scispace.comresearchgate.net A common mechanism involves the coordination of the metal to the allyl double bond, followed by intramolecular nucleophilic attack from another part of the molecule (e.g., the pyridine ring or a carbanion formed adjacent to the amide). This can lead to various cycloisomerization or hydroamination/hydroalkoxylation products. For example, palladium-catalyzed tandem cyclization/coupling reactions have been used to synthesize highly substituted γ-lactams from N-allyl propiolamides. scispace.com
Ionic Cyclization: Under acidic conditions, protonation of the amide oxygen or pyridine nitrogen could activate the molecule. Subsequent intramolecular attack by the nucleophilic allyl double bond onto an electrophilic center within the isonicotinamide moiety could lead to cyclized products. Alternatively, under basic conditions, deprotonation at a suitable position could generate a nucleophile that attacks the allyl group, potentially via a Michael addition if the allyl group were conjugated with an electron-withdrawing group. Intramolecular cyclization of N-aryl amides to form 3-amino oxindoles has been achieved via the formation of 2-azaallyl anions. rsc.org
Ring-Opening Reactions: While cyclization is often favored, ring-opening reactions of strained cyclic intermediates are also possible. If a strained bicyclic system were formed through an initial cyclization step, subsequent rearrangement or ring-opening could occur to yield a more stable product.
Table 5: Plausible Intramolecular Cyclization Pathways
| Pathway | Initiation/Catalysis | Key Intermediate | Potential Product Type |
| Radical Cyclization | Radical initiator (AIBN), light | Alkyl or vinyl radical | Fused or spirocyclic lactams/amines. scispace.com |
| Transition-Metal Catalysis | Pd(0), Rh(I), Ru(II) | π-allyl metal complex | Cycloisomerization products, fused heterocycles. researchgate.net |
| Electrophilic Cyclization | Brønsted or Lewis acid | Cationic intermediate | Fused pyridinium salts, bicyclic lactams. |
| Anionic Cyclization | Strong base (e.g., NaH, LDA) | Anionic intermediate (e.g., aza-allyl anion) | Spirocyclic or fused heterocycles. rsc.org |
Based on a comprehensive review of available scientific literature, there is currently no specific research published on the supramolecular chemistry and self-assembly of this compound. The detailed analysis required to fulfill the user's request regarding design principles for supramolecular architectures, non-covalent interactions, host-guest chemistry, and crystal engineering of this particular compound is not available in the public domain.
Scientific investigation into the supramolecular behavior of related compounds, such as isonicotinamide and other nicotinamide derivatives, is well-documented. This body of research covers topics like hydrogen bonding patterns, π-π stacking interactions, and the formation of various crystalline structures. However, these findings are specific to the studied molecules and cannot be directly extrapolated to this compound without dedicated experimental and computational studies on the compound itself. The presence of the n-allyl and dimethylamino groups would significantly influence its electronic and steric properties, leading to unique supramolecular behavior that cannot be accurately predicted from its analogs.
Therefore, in the absence of specific research on this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. Any attempt to do so would be speculative and would not meet the standards of scientific accuracy.
Supramolecular Chemistry and Self Assembly of N Allyl 2 Dimethylamino Isonicotinamide
Dynamic Covalent Chemistry and Molecular Self-Assembly Processes
Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic systems that can adapt their constitution in response to external stimuli. This approach is a powerful tool in the construction of complex molecular architectures and functional materials.
The molecular structure of n-Allyl-2-(dimethylamino)isonicotinamide features functionalities that could potentially engage in dynamic covalent reactions. The most prominent of these is the allyl group. Allyl groups are known to participate in a variety of reversible reactions, which could be exploited in the design of dynamic systems based on this isonicotinamide (B137802) derivative.
One potential avenue for DCC is through olefin metathesis. The terminal double bond of the n-allyl group could undergo reversible cross-metathesis reactions with other olefin-containing molecules, catalyzed by appropriate transition metal complexes. This would allow for the dynamic exchange of molecular components, leading to the formation of constitutional dynamic libraries. The equilibrium of such a system could be influenced by factors such as the concentration of reactants or the presence of a template.
Another possibility lies in the reactivity of the allylic position. The carbon-hydrogen bonds at the allylic position are weaker than typical sp³ C-H bonds, making them more susceptible to certain chemical transformations that could be rendered reversible. wikipedia.org
The dimethylamino group, while not directly participating in most common dynamic covalent reactions, can influence the reactivity of the molecule and its self-assembly behavior through its electronic and steric properties. The electron-donating nature of the dimethylamino group can affect the electronic properties of the pyridine (B92270) ring, which in turn could influence the thermodynamics and kinetics of any dynamic covalent processes involving the molecule. acs.org
The self-assembly of this compound would be governed by a combination of non-covalent interactions. The isonicotinamide core provides a primary site for hydrogen bonding through its amide functionality and the pyridine nitrogen. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. These interactions are known to drive the formation of various supramolecular synthons in isonicotinamide and its derivatives, leading to the formation of one-, two-, and three-dimensional structures. mdpi.comresearchgate.net
The presence of the 2-dimethylamino group introduces a potential steric hindrance that could disrupt or alter the typical hydrogen bonding patterns observed for unsubstituted isonicotinamide. This steric bulk might favor the formation of different, potentially more complex, supramolecular architectures. Furthermore, the nitrogen atom of the dimethylamino group could also act as a hydrogen bond acceptor, providing an additional site for intermolecular interactions.
The interplay of these various intermolecular forces—hydrogen bonding, steric effects, and π-π stacking—would dictate the ultimate supramolecular structure formed by this compound. It is plausible that this molecule could self-assemble into discrete oligomers, extended chains, or more complex networks, depending on the conditions such as solvent and temperature.
Detailed Research Findings
As there is a lack of direct experimental research on this compound, the following tables present a prospective summary of its potential engagement in supramolecular and dynamic covalent chemistry based on the known behavior of its constituent functional groups.
| Potential Intermolecular Interactions | Functional Group(s) Involved | Anticipated Role in Self-Assembly |
| Hydrogen Bonding (Donor) | Amide (N-H) | Formation of primary supramolecular synthons. |
| Hydrogen Bonding (Acceptor) | Amide (C=O), Pyridine (N), Dimethylamino (N) | Direction of self-assembly into specific architectures. |
| π-π Stacking | Pyridine Ring, Allyl Group C=C | Stabilization of assembled structures. |
| Steric Hindrance | 2-Dimethylamino Group, n-Allyl Group | Modulation of hydrogen bonding patterns and control of dimensionality. |
| Potential Dynamic Covalent Reactions | Reactive Site | Reaction Type | Potential Application |
| Olefin Metathesis | n-Allyl Group (C=C) | Cross-metathesis, Ring-closing metathesis | Creation of constitutional dynamic libraries, formation of macrocycles. |
| Allylic Functionalization | n-Allyl Group (Allylic C-H) | Reversible addition/elimination reactions | Stimuli-responsive materials. |
Despite a comprehensive search for scientific literature and data, no specific information was found regarding the chemical compound "this compound" within the requested contexts of functional materials science, optoelectronics, stimuli-responsive materials, or catalysis.
The search results did not yield any specific studies or datasets pertaining to this compound. The retrieved information focused on broader classes of related compounds, such as isonicotinamide derivatives in general, or discussed the applications of the allyl functional group in different chemical contexts. However, none of the available resources provided the specific information required to generate the detailed and scientifically accurate article as outlined in the user's request.
Consequently, without any foundational research on this compound, it is not possible to provide an article that adheres to the specified structure and content requirements. The absence of publicly available scientific data on this particular compound prevents a meaningful discussion of its role in advanced chemical science and materials engineering.
Based on a comprehensive review of available scientific literature, there is currently no specific research published on the chemical compound “this compound” that would allow for the generation of a detailed article focusing on its advanced applications as requested. Searches for this particular compound did not yield any specific data regarding its use in organic transformation reactions, as a chemical probe in chemical biology, or in the development of chemical sensors and molecular switches.
The provided outline requires in-depth, scientifically accurate information, including data tables and detailed research findings for the following sections:
Advanced Applications in Chemical Science and Materials Engineering
Development of Chemical Sensors and Molecular Switches Based on N-Allyl-2-(dimethylamino)isonicotinamide
Without any dedicated research on "this compound," it is not possible to generate content that is both scientifically accurate and strictly adheres to the requested focus on this specific molecule. The creation of such an article would require speculation and would not be based on verifiable scientific evidence.
While the broader classes of compounds, such as isonicotinamide (B137802) and nicotinamide (B372718) derivatives, are known to have applications in these areas, this information does not directly apply to the specific, unresearched compound . Therefore, to maintain scientific integrity and adhere to the strict constraints of the request, the article cannot be produced.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing n-Allyl-2-(dimethylamino)isonicotinamide, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, allylation of 2-(dimethylamino)isonicotinamide using allyl halides in the presence of a base (e.g., KCO) under reflux in aprotic solvents (e.g., DMF or acetonitrile) is a common approach . Optimization involves varying temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for allylating agent:precursor). Monitoring via TLC or HPLC ensures completion. Catalytic methods using phase-transfer agents or metal catalysts (e.g., Pd for allylation) may enhance efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : H/C NMR identifies allyl (δ 5.1–5.9 ppm) and dimethylamino (δ 2.3–3.1 ppm) groups. IR confirms amide C=O stretches (~1650 cm). High-resolution mass spectrometry (HRMS) validates molecular mass .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths/angles and confirms stereochemistry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in diverse chemical environments?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects, while machine learning (ML) algorithms (e.g., ANN, SVM) correlate structural descriptors with reactivity trends. For example, ML models trained on similar isonicotinamide derivatives predict regioselectivity in allyl-group reactions .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structure determination?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Variable-temperature NMR to detect conformational flexibility.
- Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions influencing crystallographic data.
- Twinned crystal refinement in SHELXL for overlapping diffraction patterns .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Analytical Validation : HPLC (C18 column, 0.1% TFA in HO/MeOH gradient) quantifies impurities (<0.5%). LC-MS identifies degradation products (e.g., hydrolyzed amide) .
- Stability Studies : Accelerated aging tests (40°C/75% RH for 1 month) with periodic sampling. Kinetic modeling (Arrhenius equation) extrapolates shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
